Mal-amide-PEG3-oxyamineBoc
Description
Evolution and Significance of Heterobifunctional Linkers in Bioconjugation Chemistry
Bioconjugation, the chemical joining of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology, diagnostics, and therapeutics. precisepeg.com The evolution of this field has been marked by the progression from simple, often non-specific coupling methods to highly controlled and specific strategies. A key development in this progression has been the advent of heterobifunctional linkers. Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional linkers feature two different reactive ends. ub.edumit.edu This design allows for sequential, controlled conjugation, minimizing undesirable side reactions such as polymerization and intramolecular crosslinking. ub.edu
The significance of these linkers lies in their ability to construct well-defined bioconjugates with precise stoichiometry and architecture. acs.org This precision is crucial for applications ranging from the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems to the creation of diagnostic imaging agents and the immobilization of proteins on solid supports. precisepeg.commit.edu The ability to connect disparate molecular entities—such as a targeting protein, a therapeutic payload, and a solubility-enhancing moiety—has opened up new frontiers in medicine and materials science. rsc.orgresearchgate.net
The Design Rationale of Mal-amide-PEG3-oxyamineBoc in Contemporary Chemical Biology
The compound this compound is a prime example of a rationally designed heterobifunctional linker tailored for advanced applications in chemical biology. Its structure incorporates four key components, each serving a distinct and critical function: a maleimide (B117702) group, an oxyamine group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protecting group. This modular design allows for a two-step conjugation process, providing chemists with a high degree of control over the synthesis of complex biomolecular architectures. Such linkers are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com
| Property | Description |
| Chemical Formula | C15H25N3O7 |
| Purity | ≥95% |
| Primary Applications | Bioconjugation, PROTAC synthesis |
| Key Functional Groups | Maleimide, Oxyamine, PEG3, Boc |
A summary of the key properties of Mal-amide-PEG3-oxyamine. axispharm.com
The maleimide group is a highly effective and widely used functional group for achieving selective conjugation to thiol (sulfhydryl) groups. axispharm.com Thiols are naturally present in proteins in the form of cysteine residues and can be readily introduced into other biomolecules like peptides and oligonucleotides. uu.nllumiprobe.com The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond. axispharm.com
This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines. axispharm.com This selectivity allows for the specific targeting of cysteine residues in the presence of other nucleophilic functional groups, such as the numerous amine groups found in lysine (B10760008) residues and at the N-terminus of proteins. mit.edu The reaction is efficient, proceeds rapidly under mild, aqueous conditions, and does not require a catalyst, making it ideal for use with sensitive biological molecules. axispharm.comuu.nl However, it is important to note that disulfide bonds between cysteine residues must be reduced to free thiols prior to conjugation, as disulfides are unreactive towards maleimides. lumiprobe.comtocris.com
| Parameter | Optimal Condition |
| pH Range | 7.0–7.5 |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (should be optimized) |
| Temperature | Room temperature or 2–8 °C |
| Duration | 2 hours to overnight |
Typical reaction conditions for maleimide-thiol conjugation. tocris.com
The other reactive end of the linker is the oxyamine (or aminooxy) group. This functionality provides a highly specific handle for conjugation to molecules bearing an aldehyde or ketone group. The reaction between an oxyamine and a carbonyl group (aldehyde or ketone) forms a stable oxime linkage. researchgate.netinterchim.fr This ligation is considered bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes. nih.gov
While aldehydes and ketones are less common in native biomolecules than amines or thiols, they can be introduced site-specifically through various methods. One common technique is the oxidative cleavage of vicinal diols in carbohydrates (such as those on glycoproteins) using sodium periodate (B1199274) to generate aldehydes. nih.gov The formation of the oxime bond is catalyzed under acidic conditions (typically pH 4.5-5.0), and the rate can be accelerated by catalysts like aniline (B41778). researchgate.netuni-konstanz.de The resulting oxime bond is generally stable, though it can be cleaved under acidic hydrolysis, a feature that can be exploited for controlled release applications. researchgate.net
Incorporated between the maleimide and the protected oxyamine is a short, discrete-length polyethylene glycol (PEG) spacer, specifically one with three ethylene (B1197577) glycol units (PEG3). PEG linkers are widely used in bioconjugation due to their unique and beneficial properties. chempep.com They are hydrophilic, non-immunogenic, and biocompatible. precisepeg.comlifetein.com
The primary roles of the PEG spacer in a bioconjugate are to:
Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the resulting conjugate, which is particularly important when dealing with hydrophobic drugs or peptides. precisepeg.comrsc.org
Reduce Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the conjugated molecules. This can minimize steric clashes and ensure that the biological activity of the components is retained. precisepeg.comlifetein.com
Improve Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) can increase the hydrodynamic radius of a molecule, which reduces its clearance by the kidneys and extends its circulation time in the body. chempep.com
Minimize Immunogenicity: The hydration shell created by the PEG chain can mask the bioconjugate from the immune system, reducing the likelihood of an immune response. precisepeg.comchempep.com
The use of a discrete PEG linker, like PEG3, allows for precise control over the length and properties of the spacer, ensuring uniformity in the final conjugate population, in contrast to traditional polydisperse PEG polymers. thermofisher.com
The oxyamine group in this compound is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common protecting groups for amines in organic synthesis. jk-sci.comfishersci.co.uk Its role is to temporarily block the reactivity of the oxyamine, preventing it from participating in unwanted side reactions during the initial conjugation step involving the maleimide group. genscript.com
The Boc group is stable to basic conditions, many nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of reaction conditions. total-synthesis.com Its key feature is its lability under acidic conditions. wikipedia.org The deprotection of a Boc-protected amine is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comgenscript.com This process is a simple carbamate (B1207046) hydrolysis that proceeds rapidly at room temperature, releasing the free amine (in this case, the oxyamine) along with gaseous byproducts like carbon dioxide and isobutene. jk-sci.comtotal-synthesis.com
This "protect-conjugate-deprotect" strategy is fundamental to the utility of heterobifunctional linkers like this compound. It allows for a sequential and controlled series of reactions: first, the thiol-selective conjugation via the maleimide, followed by purification of the intermediate, and then the removal of the Boc group to reveal the oxyamine for the second conjugation step with an aldehyde or ketone. This strategic implementation ensures the formation of a well-defined, pure final product.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O9/c1-20(2,3)32-19(27)22-31-15-14-30-13-12-29-11-10-28-9-7-21-16(24)6-8-23-17(25)4-5-18(23)26/h4-5H,6-15H2,1-3H3,(H,21,24)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHEOQDWGUXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Mal Amide Peg3 Oxyamineboc and Analogous Heterobifunctional Constructs
Modular Synthesis Approaches for Maleimide-PEG-Oxyamine Architectures
The construction of complex heterobifunctional linkers like Mal-amide-PEG3-oxyamineBoc is most effectively achieved through a modular synthesis approach. This strategy involves the sequential attachment of pre-functionalized building blocks, which provides significant flexibility and control over the final structure. frontiersin.org The core components of these linkers are the maleimide (B117702) group, the polyethylene (B3416737) glycol (PEG) spacer, and the oxyamine (or a protected version like oxyamineBoc) functionality. dcchemicals.comaxispharm.com
A common strategy begins with a PEG chain functionalized at one end, which then undergoes a series of reactions to introduce the desired terminal groups. nih.govrsc.org For instance, a PEG molecule with a hydroxyl group at one end and a protected amine at the other can serve as a versatile starting point. The hydroxyl group can be modified to introduce the maleimide, while the protected amine can be deprotected and converted to the oxyamine functionality. This modularity allows for the synthesis of a diverse library of linkers with varying PEG lengths and different reactive ends. frontiersin.org
Chemical Methodologies for Maleimide Moiety Introduction
The maleimide group is a highly valuable functionality in bioconjugation due to its specific reactivity with thiols (sulfhydryl groups) under mild conditions (pH 6.5-7.5), forming a stable thioether bond. thermofisher.comwikipedia.org This selectivity allows for the targeted conjugation to cysteine residues in proteins and peptides. thermofisher.comacs.org
Several methods exist for introducing a maleimide group into a molecule. A prevalent approach involves the acylation of a primary amine with an activated maleimide derivative. acs.org Reagents such as N-succinimidyl 3-(maleimido)propionate (SMP) or 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are commercially available and react efficiently with amines to form a stable amide bond, thereby incorporating the maleimide group. acs.orgmdpi.com
Alternatively, maleimide functionality can be introduced by reacting an amine with N-methoxycarbonylmaleimide, which directly forms the maleimide on the existing amine without adding an extra linker segment. au.dk Another method involves the use of diazonium reagents to introduce maleimide groups into proteins and peptides. nih.gov The choice of method often depends on the specific substrate and the desired final structure of the linker.
Synthetic Routes for Oxyamine (Aminooxy) Functional Group Incorporation
The oxyamine (aminooxy) group is another key functional handle, known for its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. louisville.edunih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. frontiersin.org
The synthesis of the oxyamine group often involves the use of protected hydroxylamine (B1172632) derivatives. A common and effective precursor is N-hydroxyphthalimide. sci-hub.senih.gov This reagent can undergo a Mitsunobu reaction or nucleophilic substitution with an appropriate substrate to introduce the protected oxyamine functionality. sci-hub.se Subsequent deprotection, typically using hydrazine (B178648) or other methods, reveals the free oxyamine group. nih.gov
Polyethylene Glycol (PEG) Chain Elongation and Functionalization Techniques
PEG chains can be functionalized at their termini with a variety of reactive groups. A common starting material is a PEG diol, which has hydroxyl groups at both ends. researchgate.net One hydroxyl group can be selectively activated, for example, by tosylation or mesylation, to create a good leaving group for subsequent nucleophilic substitution reactions. mdpi.comrsc.org This allows for the stepwise introduction of different functionalities at each end of the PEG chain.
Microwave-assisted synthesis has emerged as a rapid and efficient method for functionalizing PEG precursors. nih.govjove.com This technique can significantly reduce reaction times and improve yields compared to traditional methods. Furthermore, enzymatic methods, such as the use of Candida antarctica lipase (B570770) B, offer a green and highly specific approach for the chain-end functionalization of PEGs. rsc.org
Protecting Group Chemistry in this compound Synthesis: Focus on Boc Deprotection
Protecting groups are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions and ensure the selective modification of specific functional groups. peptide.commdpi.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the oxyamine functionality in the target linker. nih.gov
The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. peptide.com A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com The concentration of TFA and the reaction time can be adjusted to ensure complete deprotection without affecting other acid-labile groups that may be present in the molecule.
Purification and Spectroscopic Characterization Techniques for Linker Intermediates
The purification and characterization of intermediates at each step of the synthesis are crucial for ensuring the final product's identity and purity. Common purification techniques for PEGylated linkers include column chromatography on silica (B1680970) gel and size-exclusion chromatography. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is also extensively used for both purification and analysis of the purity of the synthesized compounds. mdpi.com
A variety of spectroscopic techniques are employed to confirm the structure of the intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the detailed structure of the molecules. rsc.orgresearchgate.net Mass spectrometry, including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and electrospray ionization (ESI), is used to determine the molecular weight of the compounds and confirm their identity. acs.orgjove.com Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups. mdpi.com
Mechanistic and Kinetic Analysis of Mal Amide Peg3 Oxyamineboc Reactions in Bio Orthogonal Systems
Thiol-Maleimide Michael Addition: Reaction Pathways and Factors Influencing Efficiency
The conjugation of thiols to the maleimide (B117702) moiety of Mal-amide-PEG3-oxyamineBoc is a specific example of a Michael-type addition reaction. This reaction is widely utilized in bioconjugation due to its rapid kinetics and high selectivity for thiols under physiological conditions. researchgate.netnih.gov The process is governed by several factors that influence its efficiency and the stability of the resulting conjugate.
The core of the thiol-maleimide reaction is the nucleophilic attack of a sulfur atom on the electrophilic carbon-carbon double bond of the maleimide ring. The reaction proceeds through a base-catalyzed mechanism where the thiol (R-SH) is first deprotonated to form a highly nucleophilic thiolate anion (R-S⁻). rsc.orgacs.org This thiolate then attacks one of the sp²-hybridized carbons of the maleimide double bond. rsc.org This attack is highly favorable due to the electron-withdrawing nature of the two adjacent carbonyl groups, which polarize the double bond. nih.govresearchgate.net
The kinetics of the thiol-maleimide addition are profoundly influenced by the reaction medium, particularly the pH and solvent polarity.
pH: The reaction rate is strongly pH-dependent. The key reactive species is the thiolate anion, and its concentration is dictated by the pKa of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch relationship. nih.gov As the pH increases, the thiol/thiolate equilibrium shifts towards the more nucleophilic thiolate, leading to a significant acceleration in reaction rate. researchgate.netnih.gov The reaction is most selective for thiols over other nucleophiles, such as amines, in the pH range of 6.5 to 7.5. rsc.orgvectorlabs.com At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. nih.govvectorlabs.com However, at pH values above 7.5, the chemoselectivity diminishes as the competitive reaction with primary amines becomes more significant. vectorlabs.com
| pH | Relative Reaction Rate | Predominant Amine Reactivity |
| 6.5 | Moderate | Low |
| 7.0 | Fast | Very Low |
| 7.5 | Very Fast | Low |
| > 8.0 | Very Fast | Increasingly Competitive |
This interactive table summarizes the general effect of pH on the thiol-maleimide reaction rate and selectivity.
While the formation of the succinimidyl thioether is generally robust, the stability of both the maleimide reactant and the resulting adduct can be compromised by competing reactions.
Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated with increasing pH. vectorlabs.com If hydrolysis occurs before the thiol addition, the ring opens to form a maleic amide, which is unreactive towards thiols, thereby reducing the conjugation efficiency. vectorlabs.com Conversely, if the succinimidyl thioether adduct undergoes hydrolysis, the ring opens to form a succinamic acid thioether. prolynxinc.comspringernature.com This ring-opened product is highly stable and is no longer susceptible to the reverse reaction. prolynxinc.comspringernature.com
Retro-Michael and Thiol Exchange Reactions: The Michael addition is, in principle, a reversible reaction. The thioether adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate back into the thiol and the maleimide. springernature.comresearchgate.netacs.org This instability can be problematic, particularly in vivo, where the released maleimide can react with other thiols, such as glutathione (B108866), in a process known as thiol exchange. researchgate.netnih.gov The stability of the adduct is influenced by the substituents on the maleimide nitrogen. Electron-withdrawing N-substituents can accelerate the rate of stabilizing ring-opening hydrolysis, effectively preventing the undesirable retro-Michael reaction. prolynxinc.com
| Reaction Pathway | Description | Consequence |
| Thiol Addition | Nucleophilic attack of thiolate on the maleimide double bond. | Forms the desired succinimidyl thioether conjugate. |
| Retro-Michael | Reversion of the thioether adduct to the original thiol and maleimide. | Deconjugation, potential for off-target reactions via thiol exchange. researchgate.netacs.org |
| Adduct Hydrolysis | Ring-opening of the succinimidyl thioether to form a succinamic acid thioether. | Forms a highly stable, irreversible conjugate. prolynxinc.comspringernature.com |
| Maleimide Hydrolysis | Ring-opening of the unreacted maleimide. | Inactivates the maleimide, preventing conjugation. vectorlabs.com |
This interactive table outlines the primary and competing reaction pathways for thiol-maleimide conjugation.
The addition of a thiol to the prochiral maleimide double bond results in the formation of a new stereocenter at the site of the former double bond. When a chiral thiol, such as the amino acid L-cysteine, reacts with the maleimide, a pair of diastereomers is formed. nih.gov
Furthermore, in specific cases, such as the conjugation of a maleimide to a peptide through an N-terminal cysteine, the resulting succinimide (B58015) adduct can undergo a subsequent intramolecular rearrangement. bachem.com The N-terminal amine of the cysteine can act as a nucleophile, attacking one of the carbonyl groups of the succinimide ring. This transcyclization reaction proceeds through a bicyclic intermediate to form a stable, six-membered thiazine (B8601807) ring. bachem.com This rearrangement leads to a different final product structure and stereochemistry compared to the initial thioether adduct. bachem.comresearchgate.net
Oxime Ligation Chemistry: Principles and Optimization for Aminooxy Functionality
The oxyamine group of this compound (once deprotected from its Boc form) provides a reactive handle for oxime ligation, a highly chemoselective reaction that is orthogonal to the thiol-maleimide conjugation. researchgate.net This reaction involves the condensation of the aminooxy group with an aldehyde or a ketone to form a stable oxime bond (C=N-O). nih.gov
The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism involving a tetrahedral intermediate. nih.govmasterorganicchemistry.com
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of the aminooxy group (-ONH₂) on the electrophilic carbonyl carbon of an aldehyde or ketone. nih.govacs.org This step is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.gov This attack forms a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov
Dehydration: The hemiaminal intermediate is unstable and undergoes dehydration (elimination of a water molecule) to form the final oxime product. This elimination step is the rate-limiting step and is also subject to acid catalysis. nih.govrsc.org
Catalytic Enhancements in Oxime Bond Formation
The formation of an oxime bond between an oxyamine and a carbonyl group (aldehyde or ketone) is a cornerstone of bio-orthogonal chemistry. However, the reaction can be slow at neutral pH, a condition often required for biological applications. nih.gov To overcome this limitation, nucleophilic catalysts are employed to significantly accelerate the reaction rate. Aniline (B41778) and its derivatives have been identified as particularly effective catalysts for oxime ligation. nih.govrsc.org
The mechanism of aniline catalysis involves the formation of a protonated Schiff base intermediate with the carbonyl compound. This intermediate is more electrophilic and thus more reactive towards the nucleophilic attack by the oxyamine, leading to a much higher rate of transamination to form the final oxime product. rsc.org Research has shown that aniline can increase reaction rates by up to 40-fold at neutral pH and as much as 400-fold under more acidic conditions (pH 4.5). nih.gov
More recent studies have identified m-phenylenediamine (B132917) (mPDA) as an even more efficient catalyst. While only modestly more effective than aniline at equal concentrations, its greater aqueous solubility allows for its use at higher concentrations, resulting in significantly faster kinetics. nih.gov Kinetic analyses have demonstrated that the apparent second-order rate constant of the ligation varies linearly with the concentration of the aniline catalyst. nih.govamazonaws.com This catalytic enhancement is crucial for achieving efficient conjugation at the low micromolar concentrations typical of biological systems. nih.govacs.org
| Catalyst | Relative Efficiency (Compared to Aniline) | Key Advantages | Reference |
|---|---|---|---|
| Aniline | 1x | Well-established, effective at acidic and neutral pH. | nih.gov |
| m-Phenylenediamine (mPDA) | ~2x (at equal conc.), up to 15x (at higher conc.) | Higher aqueous solubility allows for use at greater concentrations, leading to significantly faster reactions. | nih.gov |
Stability and Reversibility of Oxime Linkages in Aqueous Environments
A key feature of the oxime linkage is its considerable stability in aqueous environments, particularly at physiological pH, when compared to other imine-based linkages like hydrazones. scispace.comresearchgate.net This stability is attributed to the negative inductive effect of the oxygen atom, which decreases the basicity of the imine nitrogen, making it less susceptible to protonation—the initiating step in hydrolytic cleavage. nih.gov Consequently, the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of an isostructural hydrazone. researchgate.netnih.gov
Despite their general stability, oxime bonds are not entirely inert. The formation of an oxime is a reversible process, and the linkage can be hydrolyzed under acidic conditions. nih.govresearchgate.net The hydrolysis is acid-catalyzed, and the rate is highly dependent on pH; the linkage is most stable at neutral or slightly basic pH and becomes more labile as the pH decreases. rsc.orgnih.gov For instance, some oxime-linked conjugates are stable for over 55 hours at pH 3 but degrade significantly in under 24 hours at pH 2. rsc.org This pH-dependent reversibility can be exploited in applications requiring the controlled release of a conjugated molecule. The half-life of oxime conjugates can vary widely, from hours to months, depending on the specific molecular structure and the pH of the aqueous environment. nih.govnih.gov
| Linkage Type | Relative First-Order Hydrolysis Rate Constant (krel) | Approximate Half-Life | Reference |
|---|---|---|---|
| Oxime | 1 | 25 days | scispace.comnih.gov |
| Acetylhydrazone | ~300 | 2 hours | nih.gov |
| Methylhydrazone | ~600 | ~1 hour | nih.gov |
Orthogonal Reactivity of Maleimide and Oxyamine in Multiplexed Ligation Strategies
The term "orthogonal reactivity" refers to the ability of two distinct functional groups on a single molecule to react with their respective partners independently and without cross-reactivity under a given set of conditions. The this compound linker is designed for such strategies, possessing a maleimide group that reacts chemoselectively with thiols and an oxyamine group that reacts with carbonyls.
The orthogonality of these two reactions is primarily achieved through the specific reactivity of each group and control of reaction conditions, particularly pH. nih.govnih.gov
Maleimide-Thiol Conjugation : This reaction proceeds via a Michael addition mechanism. It is highly efficient and specific for thiol (sulfhydryl) groups, such as those on cysteine residues, within a pH range of 6.5 to 7.5. At neutral pH, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high chemoselectivity.
Oxyamine-Carbonyl Conjugation : This condensation reaction, forming an oxime bond, is most efficient under mildly acidic conditions (pH ~4.5). nih.gov While it can proceed at neutral pH, the rate is significantly slower unless a catalyst like aniline is present. nih.gov
This differential reactivity allows for sequential or simultaneous conjugations in a controlled manner. For instance, a protein can be modified at a cysteine residue using the maleimide moiety at neutral pH. Subsequently, after purification or a change in pH, the oxyamine group can be deprotected (in the case of the Boc group) and reacted with an aldehyde- or ketone-tagged molecule under acidic conditions or with catalysis. This orthogonal approach is fundamental to constructing complex, multi-component bioconjugates.
Advanced Kinetic Studies of Dual-Functional Linker Reactivity
The efficiency of multiplexed ligation strategies using a dual-functional linker like this compound is dictated by the kinetics of its constituent reactions. Advanced kinetic studies provide the second-order rate constants that quantify the speed of these bio-orthogonal reactions.
The maleimide-thiol Michael addition is known for its rapid kinetics. Biomolecular rate constants for the reaction of maleimides with small-molecule thiols or cysteine residues typically fall within the range of 10² to 10⁴ M⁻¹s⁻¹. nih.gov This fast rate allows for efficient labeling even at low reactant concentrations under physiological conditions.
In contrast, the uncatalyzed oxime ligation is considerably slower at neutral pH. However, with the addition of a catalyst, the kinetics can be dramatically improved. Aniline-catalyzed oxime ligations involving aromatic aldehydes have been reported to achieve rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹. nih.govacs.org The rate is dependent on the nature of the carbonyl compound, with aldehydes reacting significantly faster than ketones. nih.gov The ability to modulate the rate of oxime formation with a catalyst, combined with the intrinsically fast and catalyst-free maleimide-thiol reaction, provides a powerful kinetic toolbox for designing sophisticated bioconjugation schemes.
| Reaction | Reactive Partner | Typical Second-Order Rate Constant (k₂) | Optimal pH | Reference |
|---|---|---|---|---|
| Maleimide-Thiol Addition | Thiol (e.g., Cysteine) | 10² – 10⁴ M⁻¹s⁻¹ | 6.5 - 7.5 | nih.gov |
| Oxyamine-Carbonyl Ligation (Uncatalyzed) | Aldehyde/Ketone | Slow at neutral pH | ~4.5 | nih.gov |
| Oxyamine-Carbonyl Ligation (Aniline-catalyzed) | Aldehyde | 10¹ – 10³ M⁻¹s⁻¹ | 7.0 | nih.govacs.org |
Research Applications of Mal Amide Peg3 Oxyamineboc in Advanced Biomedical and Materials Science Contexts
Site-Specific Bioconjugation of Proteins and Peptides Utilizing Maleimide (B117702) and Oxyamine Chemistries
The dual reactivity of Mal-amide-PEG3-oxyamineBoc is instrumental in the site-specific modification of proteins and peptides. The maleimide and oxyamine functionalities react with distinct and complementary chemical groups, allowing for a high degree of control over the conjugation process.
Protein Functionalization through Cysteine-Maleimide Coupling
The maleimide group is highly reactive towards the thiol group of cysteine residues under mild physiological conditions. This specificity allows for the targeted modification of proteins at genetically or chemically introduced cysteine sites. The reaction, a Michael addition, results in a stable thioether bond, effectively linking the PEG-oxyamineBoc moiety to the protein. researchgate.net This is a widely adopted strategy for improving the performance of protein-based drugs and for protein labeling.
The PEG component of the linker enhances the solubility and biocompatibility of the resulting conjugate. The reaction kinetics are generally fast, leading to high conversion rates. creativepegworks.com
Table 1: Key Features of Cysteine-Maleimide Coupling
| Feature | Description |
| Reaction Type | Michael Addition |
| Reactive Groups | Maleimide and Thiol (-SH) |
| Bond Formed | Stable Thioether Bond |
| Reaction Conditions | Mild, physiological pH |
| Specificity | High for Cysteine Residues |
Aldehyde-Tagged Protein Modification via Oxyamine Ligation
Following the deprotection of the Boc group to reveal the oxyamine, this functionality can be used for a second, orthogonal conjugation step. Oxyamine ligation involves the reaction of the oxyamine with an aldehyde or ketone to form a stable oxime bond. nih.govnih.gov This bioorthogonal "click" chemistry reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biological molecules. nih.govresearchgate.net
To achieve site-specific modification, the target protein must possess an aldehyde or ketone handle. This can be introduced through various methods, such as the enzymatic oxidation of N-terminal serine residues or the incorporation of unnatural amino acids bearing aldehyde or ketone side chains. The reaction between the oxyamine-functionalized linker and an aldehyde-tagged protein is highly specific, ensuring precise control over the conjugation site. nih.gov
Generation of Homogeneous and Heterogeneous Protein Conjugates
The sequential nature of the maleimide and oxyamine reactions allows for the generation of both homogeneous and heterogeneous protein conjugates.
Homogeneous Conjugates: If two identical proteins, one with a cysteine residue and the other with an aldehyde tag, are reacted with this compound in a stepwise manner, a homogeneous protein dimer can be formed.
Heterogeneous Conjugates: More commonly, this linker is used to create heterogeneous conjugates, linking a protein to another biomolecule or a small molecule. For example, a therapeutic protein can be first functionalized with the linker via its cysteine residue. After deprotection, the exposed oxyamine can then be reacted with an aldehyde-bearing small molecule drug or an imaging agent. This strategy is central to the construction of antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic payload.
Engineered Polymeric Scaffolds and Hydrogel Fabrication
The reactive ends of this compound are also well-suited for the fabrication of advanced polymeric materials, particularly hydrogels for biomedical applications.
Thiol-Maleimide Crosslinking for Hydrogel Network Formation
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Thiol-maleimide chemistry is a popular method for forming hydrogel networks due to its efficiency and biocompatibility. biomaterials.orgnih.gov In this context, this compound can be used to crosslink multi-arm PEG molecules functionalized with thiol groups. The Michael addition reaction between the maleimide and thiol groups leads to the formation of a stable, covalently crosslinked hydrogel network. mdpi.comresearchgate.net
The properties of the resulting hydrogel, such as its stiffness and swelling behavior, can be tuned by varying the concentration and molecular weight of the PEG precursors and the degree of maleimide substitution. mdpi.com
Table 2: Parameters Influencing Thiol-Maleimide Hydrogel Properties
| Parameter | Effect on Hydrogel Properties |
| Polymer Concentration | Higher concentration generally leads to increased stiffness. |
| Crosslinker Molecular Weight | Higher molecular weight can lead to decreased crosslinking density and lower stiffness. mdpi.com |
| Degree of Maleimide Substitution | Higher substitution degree results in increased crosslinking density and higher gel strength. mdpi.com |
| pH and Buffer Concentration | Can influence the speed of gelation. nih.gov |
Oxime Ligation for In Situ Gelling Systems
Oxime ligation provides a versatile method for creating in situ gelling systems. nih.govrsc.org These are systems that transition from a liquid to a gel state under specific physiological conditions. After deprotection, the oxyamine group of the linker can react with aldehyde-functionalized polymers to form a hydrogel. nih.gov
The gelation process can be controlled by factors such as pH and the presence of catalysts like aniline (B41778). nih.gov This allows for the design of injectable hydrogels that can be administered in a minimally invasive manner and then solidify at the target site. Photomediated oxime ligation, where a photocaged alkoxyamine is used, offers spatiotemporal control over hydrogel formation. nih.govrsc.org These in situ forming hydrogels are promising for applications in drug delivery and tissue engineering. semanticscholar.org
Dual-Network Hydrogels through Orthogonal Chemistries
The synthesis of dual-network hydrogels, which mimic the complex mechanical and biological properties of natural tissues, benefits significantly from the orthogonal reactivity of this compound. Orthogonal chemistry allows for the formation of two independent polymer networks in the same physical space without interfering with each other's formation.
The maleimide group of the linker readily and specifically reacts with thiol-containing molecules, such as cysteine residues in peptides or thiol-modified polymers, through a Michael addition reaction. This forms a stable thioether bond, creating the first network. Subsequent to this, the Boc-protected oxyamine can be deprotected to reveal the reactive oxyamine group. This group can then form a stable oxime bond with molecules containing an aldehyde or ketone, thereby forming the second, independent network. The PEG3 spacer ensures hydrophilicity and provides spatial separation between the two networks, minimizing steric hindrance. This stepwise and selective crosslinking allows for the creation of hydrogels with tunable mechanical properties, degradation profiles, and biological functionalities.
Table 1: Orthogonal Reactions for Dual-Network Hydrogel Formation
| Reactive Group of Linker | Corresponding Functional Group | Resulting Bond | Network |
| Maleimide | Thiol (-SH) | Thioether | First Network |
| Oxyamine (-ONH2) | Aldehyde (-CHO) or Ketone (-C=O) | Oxime | Second Network |
Surface Functionalization and Biomaterial Interface Engineering
The ability to precisely control the surface chemistry of biomaterials is paramount for dictating their interaction with biological systems. This compound serves as a powerful molecular bridge for tethering biomolecules to various substrates, thereby enhancing their biocompatibility and functionality.
Immobilization of Biomolecules onto Solid Substrates
For materials science and diagnostic applications, the covalent immobilization of proteins, peptides, or nucleic acids onto solid surfaces like glass slides, silicon wafers, or gold surfaces is crucial. Surfaces can be pre-functionalized with thiol-containing molecules. The maleimide end of this compound can then be used to attach the linker to the surface. Following deprotection of the oxyamine, a biomolecule that has been modified to contain an aldehyde or ketone group can be selectively immobilized. This strategy ensures a stable and oriented attachment of the biomolecule, which is often critical for its activity.
Nanoparticle Surface Modification for Enhanced Specificity
In the realm of drug delivery and medical imaging, the surface modification of nanoparticles is key to achieving targeted delivery and avoiding non-specific uptake. This compound facilitates the dual functionalization of nanoparticles. For instance, a targeting ligand with a thiol group, such as a peptide that recognizes a cancer cell receptor, can be attached via the maleimide group. Subsequently, an imaging agent or a therapeutic molecule bearing a carbonyl group can be conjugated to the deprotected oxyamine. This dual modification allows for the creation of multifunctional nanoparticles with enhanced target specificity and therapeutic or diagnostic capabilities.
Controlled Ligand Density on Bioactive Surfaces
The biological response to a material is often dependent on the density of the ligands presented on its surface. The precise reactivity of this compound allows for a high degree of control over ligand density. By carefully controlling the concentration of the linker and the reaction conditions during the surface modification process, researchers can systematically vary the number of attached biomolecules. This control is essential for optimizing cell adhesion, proliferation, and differentiation on tissue engineering scaffolds or for fine-tuning the sensitivity of a biosensor.
Table 2: Applications in Surface Functionalization
| Application | Substrate | Attached Biomolecule (Example) | Purpose |
| Biomolecule Immobilization | Glass Slide | Aldehyde-modified Antibody | Diagnostic Immunoassay |
| Nanoparticle Modification | Gold Nanoparticle | Thiolated Targeting Peptide | Targeted Drug Delivery |
| Controlled Ligand Density | Tissue Scaffold | Carbonyl-containing Growth Factor | Enhanced Cell Adhesion |
Development of Advanced Chemical Probes and Biosensors
The design of chemical probes and biosensors that can selectively detect and report on the presence of specific biological molecules is a rapidly advancing field. The unique properties of this compound make it an ideal scaffold for constructing such tools.
Designing Targeted Probes for Biological Research
Targeted probes are essential for understanding complex biological processes. This compound can be used to assemble probes with both a targeting moiety and a reporter molecule. For example, a thiol-containing antibody fragment that specifically binds to a protein of interest can be conjugated to the maleimide group. A fluorophore or a biotin (B1667282) tag containing an aldehyde can then be attached to the oxyamine end. The resulting probe can be used in techniques like fluorescence microscopy or western blotting to specifically label and visualize the target protein within a complex biological sample. The PEG3 linker in this context helps to improve the solubility of the probe and reduces non-specific binding.
Table 3: Components of a Targeted Chemical Probe
| Component | Attached via Linker's | Function | Example |
| Targeting Moiety | Maleimide Group | Binds to a specific biological target | Antibody Fragment |
| Reporter Molecule | Oxyamine Group | Enables detection and visualization | Fluorophore |
| Linker | N/A | Connects targeting and reporter moieties | This compound |
Sensor Development Based on Maleimide and Oxyamine Reactivity
The unique architecture of this compound, possessing two distinct reactive chemical groups, makes it a valuable component in the construction of advanced biosensors. The maleimide and oxyamine functionalities allow for sequential or simultaneous conjugation of different biomolecules, enabling the design of multi-component sensor systems for detecting specific biological targets.
The maleimide group is an electrophilic compound that exhibits high selectivity for thiol (sulfhydryl) groups, which are commonly found in the cysteine residues of proteins and peptides. lumiprobe.comaxispharm.com This reaction, a Michael addition, proceeds rapidly under mild, physiological pH conditions (typically 6.5-7.5) to form a stable thioether bond. axispharm.combiosyn.com This high chemoselectivity makes the maleimide-thiol reaction a cornerstone of bioconjugation, ideal for immobilizing proteins or other thiol-containing molecules onto a sensor surface. axispharm.comresearchgate.net This specific and efficient covalent linkage is utilized in various sensor platforms, including electrochemical and optical biosensors, to ensure the stable orientation of the biological recognition element. researchgate.net
On the other end of the molecule, the oxyamine group (after deprotection of the Boc group) provides a specific handle for reacting with carbonyl compounds, such as aldehydes and ketones. This reaction forms a stable oxime linkage. Many biologically relevant molecules, including certain metabolites, sugars, and products of oxidative stress, contain carbonyl groups. Therefore, an oxyamine-functionalized sensor surface can be used for the specific capture and detection of these analytes.
The dual reactivity of a linker like this compound allows for a two-step immobilization strategy. For instance, a capture antibody containing a native or engineered cysteine residue could be attached to a sensor surface via the maleimide group. Subsequently, the deprotected oxyamine could be used to capture a second molecule or analyte that bears a carbonyl group, enabling the development of complex sandwich assays or multi-analyte detection platforms.
Advanced Research Trajectories and Methodological Innovations for Maleimide Peg Oxyamine Systems
Computational Modeling and Simulation of Linker-Biomolecule Interactions
Computational modeling has become an indispensable tool for predicting and understanding the behavior of complex bioconjugates at a molecular level. For systems involving Mal-amide-PEG3-oxyamineBoc, these methods provide insights into how the linker influences the structure, dynamics, and function of the biomolecule to which it is attached.
Molecular Docking: Docking studies are employed to predict the binding orientation of the maleimide (B117702) group to a specific cysteine residue on a protein surface. These calculations help identify the most accessible and reactive thiols, guiding the design of site-specific conjugation strategies. Furthermore, docking can be used to assess whether the final conjugate, with its attached payload, can still effectively bind to its biological target.
Quantum Mechanics/Molecular Mechanics (QM/MM): To understand the conjugation reaction itself, QM/MM methods are applied. The reactive event—the Michael addition of the cysteine thiol to the maleimide double bond—is modeled using quantum mechanics for high accuracy, while the surrounding protein and solvent are modeled with the less computationally intensive molecular mechanics. This approach elucidates the reaction mechanism, transition states, and factors influencing reaction kinetics.
Table 1: Computational Methods in Linker-Biomolecule Interaction Analysis
| Computational Method | Primary Application for this compound Systems | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) | Simulating the conformational dynamics of the final conjugate. | Predicts linker flexibility, steric hindrance effects, and changes in protein stability. |
| Molecular Docking | Predicting the preferred site of maleimide conjugation. | Identifies accessible cysteine residues and predicts binding affinity of the final conjugate to its target. |
| QM/MM | Investigating the thiol-maleimide reaction mechanism. | Elucidates reaction energy barriers, transition states, and the influence of the local environment on reactivity. |
Strategies for Enhancing Adduct Stability and Minimizing Side Reactions
The covalent bond formed between a cysteine thiol and a maleimide, a thiosuccinimide linkage, is susceptible to degradation, which can compromise the efficacy and safety of the bioconjugate. The two primary degradation pathways are the retro-Michael reaction, which re-forms the maleimide and thiol, and hydrolysis of the succinimide (B58015) ring.
Retro-Michael Reaction and Thiol Exchange: The reversibility of the Michael addition can lead to deconjugation or the transfer of the linker-payload to other circulating thiols, such as human serum albumin. researchgate.netvectorlabs.com This can result in off-target toxicity and reduced therapeutic efficacy. prolynxinc.com The stability of the thiosuccinimide adduct is influenced by the local microenvironment and the pKa of the parent thiol.
Hydrolysis: The maleimide ring itself can undergo hydrolysis, rendering it inactive for conjugation. vectorlabs.com Conversely, after conjugation, hydrolysis of the resulting thiosuccinimide ring can be beneficial. The ring-opened product, a succinamic acid thioether, is not susceptible to the retro-Michael reaction and is therefore significantly more stable. prolynxinc.comacs.orgnih.gov
Several strategies have been developed to address these stability issues:
Next-Generation Maleimides (NGMs): To accelerate the stabilizing hydrolysis, NGMs have been designed. Dibromomaleimides and diiodomaleimides, for example, exhibit rapid conjugation kinetics followed by swift hydrolysis of the succinimide ring, "locking" the conjugate in a stable, ring-opened form. acs.orgucl.ac.ukucl.ac.uk These reagents can also be used for disulfide re-bridging, enhancing the structural integrity of proteins like antibodies. nih.gov
Intramolecular Cyclization: A novel strategy involves using peptides with an N-terminal cysteine. Following conjugation, the N-terminal amine attacks the thiosuccinimide ring, leading to a transcyclization reaction that forms a highly stable thiazine (B8601807) structure, which is much less prone to thiol exchange. nih.govnih.govnih.gov
Controlled Hydrolysis: For standard maleimides, intentional hydrolysis can be induced post-conjugation by adjusting the pH or temperature, though this requires careful optimization to avoid damaging the biomolecule. researchgate.net Maleimides with electron-withdrawing N-substituents can also be used to greatly accelerate the rate of this stabilizing ring-opening. acs.orgnih.gov
Table 2: Comparison of Maleimide Adduct Stabilization Strategies
| Strategy | Mechanism | Advantage | Limitation |
|---|---|---|---|
| Standard N-Alkyl Maleimide | Forms thiosuccinimide adduct. | Widely available and well-understood reactivity. | Susceptible to retro-Michael reaction; slow stabilizing hydrolysis. prolynxinc.com |
| Next-Generation Maleimides (e.g., Dibromomaleimide) | Rapid conjugation followed by fast succinimide ring hydrolysis. ucl.ac.uk | Creates a highly stable, ring-opened adduct without extra steps. imperial.ac.uk | Requires synthesis of specialized reagents. |
| N-Terminal Cysteine Conjugation | Thiosuccinimide adduct undergoes intramolecular transcyclization to a stable thiazine. nih.gov | Forms a unique, highly stable linkage with a defined stereochemistry. | Requires the biomolecule to have an accessible N-terminal cysteine. |
Development of Self-Immolative and Cleavable this compound Analogs
For many applications, particularly in drug delivery, it is desirable for a payload to be released from its carrier upon reaching a target site. This is achieved by incorporating a cleavable moiety into the linker. Analogs of this compound can be designed to include linkages that are sensitive to specific biological triggers.
Enzyme-Cleavable Linkers: These linkers contain a peptide sequence that can be recognized and cleaved by proteases that are abundant inside target cells, such as Cathepsin B. broadpharm.com A common example is the valine-citrulline (Val-Cit) dipeptide. axispharm.com The cleavage event often initiates a self-immolation cascade, where a spacer unit like p-aminobenzyl carbamate (B1207046) (PABC) spontaneously decomposes to release the payload in its unmodified, active form. sigutlabs.comsymeres.com
pH-Sensitive Linkers: The lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments can be exploited to trigger linker cleavage. iris-biotech.de Acid-labile groups such as hydrazones or phosphoramidates can be incorporated into the linker backbone, ensuring stability in the bloodstream (pH 7.4) but rapid hydrolysis and release upon internalization into a cell. acs.orgwsu.edursc.org
Redox-Sensitive Linkers: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. A disulfide bond incorporated into the linker will remain stable in circulation but will be rapidly cleaved upon entering a cell, releasing the conjugated molecule. creativebiolabs.netnih.govbroadpharm.com The release kinetics can be tuned by introducing steric hindrance around the disulfide bond. njbio.com
Integration with Emerging Bio-orthogonal Click Chemistries
While the maleimide-thiol reaction is highly efficient, there is growing interest in creating multifunctional conjugates by combining it with other "click" chemistries. This allows for the sequential or simultaneous attachment of multiple different molecules to a biomolecule. To achieve this, this compound can be modified to create a trifunctional linker.
For example, an alkyne or azide (B81097) group can be incorporated into the linker structure. This would allow for an initial conjugation to a protein's cysteine residue via the maleimide group. Following this, a second molecule functionalized with a corresponding azide or alkyne can be attached using well-established bio-orthogonal reactions such as:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is advantageous for use in living systems where copper toxicity is a concern.
This dual-chemistry approach enables the construction of more complex architectures, such as attaching both an imaging agent and a therapeutic payload to the same protein carrier.
Analytical Methodologies for Characterization of Complex Conjugates
Thorough characterization is critical to ensure the quality, homogeneity, and performance of bioconjugates formed using this compound. A suite of analytical techniques is employed to confirm successful conjugation and assess the final product.
Mass Spectrometry (MS): MS is the primary tool for confirming the identity and homogeneity of a conjugate. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass of the intact conjugate, confirming the number of linkers attached (e.g., the drug-to-antibody ratio, or DAR, in an antibody-drug conjugate). criver.comacs.org Native MS analysis preserves non-covalent interactions, which is useful for analyzing conjugates where the protein structure is maintained by disulfide bridges. nih.gov Peptide mapping, where the conjugate is digested and the resulting peptides are analyzed by LC-MS/MS, is used to identify the exact site(s) of conjugation.
Chromatography: High-performance liquid chromatography (HPLC) is used to separate and quantify the conjugate from unreacted starting materials. Size-exclusion chromatography (SEC) separates molecules based on size and can detect aggregation, while hydrophobic interaction chromatography (HIC) can resolve species with different numbers of attached linkers.
Spectroscopy: UV-Vis spectroscopy can be used to monitor the progress of the maleimide-thiol reaction, as the disappearance of the maleimide double bond leads to a decrease in absorbance at around 300 nm. Nuclear Magnetic Resonance (NMR) spectroscopy, while challenging for large proteins, can provide detailed structural information on smaller peptide conjugates or on the linker itself.
Table 3: Key Analytical Techniques for Conjugate Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| Mass Spectrometry (HRMS, Native MS) | Confirming identity and homogeneity. | Intact mass of conjugate, drug-to-antibody ratio (DAR), site of conjugation (via peptide mapping). nih.govnewomics.com |
| HPLC (SEC, HIC) | Assessing purity and heterogeneity. | Quantification of product, detection of aggregates, separation of different drug-loaded species. |
| UV-Vis Spectroscopy | Monitoring the conjugation reaction. | Confirmation of thiol-maleimide reaction completion by observing absorbance changes. |
Future Outlook: Expanding the Scope of this compound in Synthetic Biology and Advanced Materials
The versatility of the this compound linker structure positions it as a valuable tool for future innovations beyond traditional bioconjugation.
In synthetic biology , these linkers could be used to assemble complex, multi-protein architectures with novel functions. By using orthogonal chemistries, different proteins could be precisely positioned relative to one another, creating artificial enzyme cascades or tailored signaling complexes. The ability to incorporate cleavable elements would also allow for the creation of environmentally responsive biological systems.
In advanced materials , maleimide-PEG linkers are already used to create hydrogels for 3D cell culture and tissue engineering. The degradation of the maleimide-thiol adduct in response to reducing environments can be exploited to create tunable, biodegradable materials. acs.orgacs.org Future work could focus on using the dual functionality of this compound analogs to crosslink polymers via the maleimide end while immobilizing growth factors or other signaling molecules via the oxyamine end, leading to the development of "smart" biomaterials that can actively direct cellular behavior. The integration of self-immolative or bio-orthogonal features will further expand the toolbox for creating dynamic and functional materials for both biomedical and industrial applications.
Q & A
Basic Research Questions
Q. How is Mal-amide-PEG3-oxyamineBoc synthesized, and what analytical methods are used to confirm its purity?
- Methodological Answer : The synthesis typically involves sequential coupling of the maleimide, PEG3 spacer, oxyamine, and Boc-protected amine groups. Key steps include:
- Activation of the maleimide group for conjugation to the PEG3 linker.
- Introduction of the oxyamine moiety via carbodiimide-mediated coupling.
- Boc protection of the terminal amine to prevent undesired reactions during storage.
- Purification via reversed-phase HPLC or size-exclusion chromatography.
- Structural validation using H/C NMR, mass spectrometry (MS), and HPLC (purity >95%) .
Q. What are the optimal reaction conditions for conjugating this compound to thiol-containing biomolecules?
- Methodological Answer :
- pH : 6.5–7.5 (neutral to slightly acidic buffers like PBS or HEPES) to balance maleimide-thiol reactivity and stability.
- Temperature : 4–25°C to minimize thiol oxidation.
- Molar Ratio : 1.5–2.0 molar excess of this compound to target thiols.
- Reaction Time : 1–2 hours at room temperature, monitored by LC-MS or Ellman’s assay for free thiol quantification .
Q. How does the PEG3 linker influence solubility and stability in aqueous solutions?
- Methodological Answer :
- The PEG3 spacer enhances hydrophilicity, reducing aggregation and improving solubility in aqueous buffers (e.g., PBS, Tris-HCl).
- Stability studies (e.g., dynamic light scattering or size-exclusion chromatography) show PEG3 minimizes steric hindrance while maintaining conjugate integrity over 72 hours at 4°C .
Advanced Research Questions
Q. How can researchers quantify conjugation efficiency and address incomplete reactions when using this compound?
- Methodological Answer :
- Quantification : Use HPLC with UV/Vis detection (maleimide absorbs at 280–300 nm) or fluorescence labeling (if the target biomolecule is tagged).
- Troubleshooting :
- Incomplete Conjugation : Increase molar excess of this compound or extend reaction time.
- Thiol Oxidation : Add reducing agents (e.g., TCEP) to maintain free thiols.
- Validate with SDS-PAGE or MALDI-TOF MS to confirm molecular weight shifts .
Q. What strategies are recommended for Boc deprotection without damaging the PEG3 linker or maleimide group?
- Methodological Answer :
- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 30 minutes at 0°C.
- Neutralization : Quench with cold diethyl ether and lyophilize.
- Validation : Monitor deprotection via H NMR (disappearance of Boc peak at ~1.4 ppm) or FT-IR. Avoid prolonged acid exposure to prevent PEG3 hydrolysis .
Q. How can non-specific cross-linking be minimized during maleimide-mediated bioconjugation?
- Methodological Answer :
- Controlled Stoichiometry : Use a 1:1 molar ratio of maleimide to thiol groups.
- Temperature Control : Perform reactions at 4°C to slow reaction kinetics.
- Post-Conjugation Quenching : Add excess cysteine or β-mercaptoethanol to block unreacted maleimide.
- Purification : Remove aggregates via centrifugal filtration (e.g., 10 kDa cutoff) .
Q. What is the stability of this compound conjugates under physiological conditions (e.g., serum-containing media)?
- Methodological Answer :
- Stability Assays : Incubate conjugates in 10% fetal bovine serum (FBS) at 37°C. Sample aliquots at 0, 6, 24, and 48 hours.
- Analysis : Use SDS-PAGE or LC-MS to detect degradation products.
- Half-Life : Typical conjugates retain >80% integrity after 24 hours, attributed to PEG3’s resistance to enzymatic cleavage .
Q. Can this compound be integrated with click chemistry (e.g., azide-alkyne cycloaddition) for multi-step bioconjugation?
- Methodological Answer :
- Orthogonal Reactions : Use strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized molecules.
- Sequential Protocol :
Conjugate maleimide to thiols.
Perform SPAAC with DBCO reagents under mild conditions (e.g., pH 7.4, 25°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
